REACTION_CXSMILES
|
O.Cl.[Cl:3][C:4]1[NH:9][C:8](=[O:10])[CH:7]=[C:6]([OH:11])[C:5]=1[CH3:12].[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[Cl:3][C:4]1[NH:9][C:8](=[O:10])[C:7]([N+:13]([O-:15])=[O:14])=[C:6]([OH:11])[C:5]=1[CH3:12] |f:0.1.2|
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
O.Cl.ClC1=C(C(=CC(N1)=O)O)C
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Name
|
|
Quantity
|
335 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
19.6 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice water
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed
|
Type
|
CUSTOM
|
Details
|
which was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 60° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=C(C(N1)=O)[N+](=O)[O-])O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |